molecular formula C8H8F2O2 B8618183 2-(2,3-Difluorophenoxy)-ethanol

2-(2,3-Difluorophenoxy)-ethanol

Cat. No.: B8618183
M. Wt: 174.14 g/mol
InChI Key: ZTLUMUXUEUOKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the family of fluorinated phenoxy alcohols, which are characterized by their ether-linked aromatic rings and hydroxyl-terminated alkyl chains. Fluorine substituents on the phenyl ring enhance electronegativity and influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

2-(2,3-difluorophenoxy)ethanol

InChI

InChI=1S/C8H8F2O2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5H2

InChI Key

ZTLUMUXUEUOKLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical data for 2-(2,3-Difluorophenoxy)-ethanol and related compounds, based on available evidence:

Compound Name CAS No. Molecular Formula Molecular Weight Physical State Key Applications
2-(3,4-Difluorophenoxy)aniline N/A C₁₂H₉F₂NO 245.21 g/mol White crystalline Organic synthesis, fluorescent dye precursor
2-Fluorophenol 367-12-4 C₆H₅FO 112.10 g/mol Liquid Intermediate in agrochemicals, pharmaceuticals
2-Methoxyethanol 109-86-4 C₃H₈O₂ 76.09 g/mol Liquid Solvent, industrial coatings
2,2,2-Trifluoroethanol 75-89-8 C₂H₃F₃O 100.04 g/mol Liquid Peptide synthesis, degreasing agent
2-(2,3-dimethylphenoxy)ethoxyethanol 5805-65-2 C₁₄H₂₃NO₃ 253.34 g/mol Not reported Polymer additives, surfactants
Notes:
  • Substituent Position Effects: The position of fluorine atoms on the phenyl ring significantly alters polarity and reactivity. For example, 2-(3,4-difluorophenoxy)aniline exhibits stronger electron-withdrawing effects compared to 2-fluorophenol, enhancing its utility in electrophilic substitution reactions.
  • Functional Group Impact: Replacing the hydroxyl group in 2-(2,3-difluorophenoxy)-ethanol with a methoxy group (as in 2-methoxyethanol) reduces hydrogen-bonding capacity, lowering boiling points and altering solvent properties.

Industrial and Research Relevance

  • 2-Fluorophenol: Valued in agrochemical synthesis for its role in building herbicidal active ingredients.
  • 2-(3,4-Difluorophenoxy)aniline: Critical in developing fluorescent probes for biomedical imaging.
  • 2-(2,3-Difluorophenoxy)-ethanol (Inferred): Potential applications include liquid crystal displays (LCDs) or fluorinated polymers, where fluorine enhances thermal stability and chemical resistance.

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